1-Chloroisoquinolin-7-ol
Overview
Description
1-Chloroisoquinolin-7-ol is an organic compound with the molecular formula C9H6ClNO. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the first position and a hydroxyl group at the seventh position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloroisoquinolin-7-ol can be synthesized through several methods. One common approach involves the chlorination of isoquinolin-7-ol using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where isoquinolin-7-ol is treated with chlorinating agents in reactors designed to handle the exothermic nature of the reaction. The product is then purified through crystallization or distillation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Chloroisoquinolin-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Isoquinolin-7-amine, Isoquinolin-7-thiol.
Oxidation: 1-Chloroisoquinolin-7-one.
Reduction: 1-Chloroisoquinolin-7-amine.
Scientific Research Applications
1-Chloroisoquinolin-7-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Chloroisoquinolin-7-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The chlorine and hydroxyl groups play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity .
Comparison with Similar Compounds
- 1-Bromoisoquinolin-7-ol
- 1-Iodoisoquinolin-7-ol
- 1-Fluoroisoquinolin-7-ol
Comparison: 1-Chloroisoquinolin-7-ol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and physicochemical properties compared to its halogenated analogs. For instance, the chlorine atom provides a balance between reactivity and stability, making it suitable for various synthetic applications. In contrast, the bromo and iodo analogs may exhibit higher reactivity but lower stability, while the fluoro analog may have different electronic properties .
Properties
IUPAC Name |
1-chloroisoquinolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-8-5-7(12)2-1-6(8)3-4-11-9/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMSWNGLUWDWIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676385 | |
Record name | 1-Chloroisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168003-06-3 | |
Record name | 1-Chloroisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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